The synthesis of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one can be achieved through a multistep procedure. One documented route utilizes 5-(3-chlorophenyl)pentanoic acid as the starting material []. The key steps involve:
Cyclization: The 5-(3-chlorophenyl)pentanoic acid undergoes intramolecular Friedel-Crafts acylation in the presence of thionyl chloride and aluminum chloride (AlCl3). This reaction leads to the formation of the seven-membered ring, yielding the desired 2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one. []
Chemical Reactions Analysis
Functionalization at the carbonyl group: The ketone functionality can undergo typical reactions like nucleophilic additions, forming alcohols, imines, and other derivatives. One example is its reaction with diethyl oxalate in the presence of sodium ethoxide (EtONa) to produce the corresponding α-ketoester. []
Construction of heterocyclic systems: The ketone and chlorine substituents can be utilized to build various heterocyclic ring systems, expanding the structural diversity and potential applications of the derivatives. [, ]
Applications
Synthesis of NESS 0327: This compound serves as a crucial intermediate in the multistep synthesis of NESS 0327, a potent and selective antagonist for the cannabinoid CB1 receptor. []
Synthesis of pyran derivatives: Reaction with N,N-disubstituted 6-aminomethylene-b,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones in the presence of dichloroketene yields benzo[3,4]cyclohepta[2,1-b]pyran derivatives. These derivatives have shown potential as platelet antiaggregating agents. []
Synthesis of oxathiin derivatives: Reaction with sulfene results in the formation of benzo[3,4]cyclohepta[1,2-e]-1,2-oxathiin 2,2-dioxide derivatives. These compounds may possess various biological activities. []
Compound Description: NESS 0327 is a novel, highly selective cannabinoid CB1 receptor antagonist. It exhibits high binding affinity for the CB1 receptor (Ki = 350 ± 5 fM) and more than 60,000-fold selectivity over the CB2 receptor . In vitro studies demonstrated its ability to antagonize WIN 55,212-2-stimulated [S]GTP S binding in rat cerebella membranes and the inhibitory effects of WIN 55,212-2 on electrically evoked contractions in mouse isolated vas deferens preparations . In vivo studies showed that NESS 0327 antagonized the antinociceptive effects of WIN 55,212-2 in the tail-flick and hot-plate tests, suggesting its potential as a therapeutic agent for conditions associated with CB1 receptor dysregulation .
Relevance: NESS 0327 shares a core benzocycloheptene structure with 2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one. The synthesis of NESS 0327 starts from a series of modifications of the core structure, highlighting the structural similarities and the potential of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one as a scaffold for developing novel therapeutics .
Compound Description: SR 141716A is a cannabinoid receptor antagonist with moderate selectivity for the CB1 receptor over the CB2 receptor . While it exhibits a lower binding affinity for the CB1 receptor (Ki = 1.8 ± 0.075 nM) compared to NESS 0327, it shows a 285-fold selectivity for CB1 over CB2 .
Relevance: Although SR 141716A does not possess the benzocycloheptene core of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, it serves as a relevant comparison molecule in the study highlighting the development of NESS 0327 . The study emphasizes the enhanced CB1 receptor affinity and selectivity achieved by incorporating the benzocycloheptene scaffold found in 2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one .
(Z,E)-5-(3-Chlorophenyl)-pent-4-enoic Acid
Compound Description: (Z,E)-5-(3-Chlorophenyl)-pent-4-enoic acid is a synthetic intermediate in the synthesis of NESS 0327 . It exists as a mixture of diastereomers due to the presence of the double bond.
Relevance: This compound serves as a direct precursor to 2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one in the multistep synthesis of NESS 0327. Its transformation involves a hydrogenation step followed by a ring closure reaction, demonstrating its crucial role in building the target compound's framework .
5-(3-Chlorophenyl)-pentanoic Acid
Compound Description: 5-(3-Chlorophenyl)-pentanoic acid is another key intermediate in the synthesis of NESS 0327 . It is produced by the catalytic hydrogenation of (Z,E)-5-(3-Chlorophenyl)-pent-4-enoic acid.
Relevance: This compound is a direct precursor to 2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one . The conversion involves a cyclization reaction, highlighting its importance in forming the seven-membered ring present in both 2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one and NESS 0327.
Compound Description: (2-Chloro-5-oxo-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)-oxo-acetic acid ethyl ester represents a further advanced intermediate in the synthesis of NESS 0327 .
Compound Description: This group of compounds represents a series of structurally similar derivatives, differing in the substituents on the nitrogen atom of the aminomethylene group. These variations include aromatic, sterically hindered aliphatic, and common aliphatic substituents .
Compound Description: These compounds are cycloaddition products resulting from the reaction of dichloroketene with N,N-disubstituted 6-aminomethylene-b,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones .
Compound Description: These compounds are dehydrochlorination products obtained from N,N-disubstituted 4-amino-3,3-dichloro-3,4,6,7-tetrahydro-5H-benzo[3,4]cyclohepta[2,l-b]pyran-2-ones upon treatment with collidine .
Compound Description: This compound is an unexpected product formed during the attempted 1,4-cycloaddition of dichloroketene to certain N,N-disubstituted 6-aminomethylene-b,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones with specific aliphatic substituents on the nitrogen atom .
Compound Description: This series of compounds represents the 1,4-cycloaddition products formed from the reaction of sulfene with various N,N-disubstituted 6-aminomethylene-b,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones, showcasing a broader range of N-substituents compared to the dichloroketene reactions .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.